An In-Depth Technical Guide to the Physicochemical Properties of 4-Oxobutanoic Acid
An In-Depth Technical Guide to the Physicochemical Properties of 4-Oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxobutanoic acid, also known as succinic semialdehyde (SSA), is a crucial intermediate in the metabolism of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1] This technical guide provides a comprehensive overview of the core physicochemical properties of 4-oxobutanoic acid, detailed experimental protocols for their determination, and a visualization of its central role in the GABA shunt pathway. Understanding these properties is paramount for researchers in neuroscience, metabolic disorders, and drug development, particularly in the context of conditions like succinic semialdehyde dehydrogenase deficiency (SSADHD).
Physicochemical Properties
The physicochemical properties of 4-oxobutanoic acid are summarized in the table below. These parameters are essential for its handling, formulation, and analysis in a laboratory setting.
| Property | Value | Source(s) |
| IUPAC Name | 4-oxobutanoic acid | [2] |
| Synonyms | Succinic semialdehyde, SSA, 3-Formylpropanoic acid | [3] |
| CAS Number | 692-29-5 | [2] |
| Chemical Formula | C₄H₆O₃ | [4] |
| Molecular Weight | 102.09 g/mol | [5] |
| Appearance | Oil | |
| Melting Point | 202-203 °C (Note: This value is from a single source and may be an outlier or refer to a derivative. Other sources state "Not Available".) | [4] |
| Boiling Point | 135 °C at 14 mmHg | |
| Density | 1.18 g/cm³ | [4] |
| Solubility | Soluble in water, ethanol, benzene, and diethyl ether. | |
| Vapor Pressure | 0.00768 mmHg at 25°C | [4] |
| pKa | Not explicitly found in searches. | |
| LogP | Not explicitly found in searches. |
Metabolic Significance: The GABA Shunt Pathway
4-Oxobutanoic acid is a key intermediate in the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle. This pathway is crucial for the synthesis and degradation of GABA.[6]
In this pathway, glutamate is decarboxylated to GABA by glutamate decarboxylase (GAD). GABA is then converted to 4-oxobutanoic acid by GABA transaminase (GABA-T), a reaction that also converts α-ketoglutarate to glutamate. Finally, 4-oxobutanoic acid is oxidized to succinate by succinic semialdehyde dehydrogenase (SSADH), which then enters the TCA cycle.[6][7]
Experimental Protocols
The following are generalized experimental protocols for the determination of key physicochemical properties of 4-oxobutanoic acid. These are based on standard laboratory techniques and should be adapted and optimized for specific experimental conditions and available instrumentation.
Melting Point Determination
Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure substance, this occurs over a narrow temperature range. Impurities typically depress and broaden the melting point range.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of finely powdered, dry 4-oxobutanoic acid is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rate of 10-20 °C/min to quickly determine an approximate melting range.
-
The apparatus is allowed to cool.
-
A second determination is performed with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min.
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point range is reported as T1-T2.[8][9]
-
Boiling Point Determination
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology (Micro Boiling Point Method):
-
Sample Preparation: A small volume (a few drops) of 4-oxobutanoic acid is placed in a small test tube (e.g., a Durham tube). A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
Apparatus: The test tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube filled with mineral oil).
-
Procedure:
-
The heating bath is gently heated.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a steady stream of bubbles is observed.
-
The heat source is then removed, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10][11]
-
Solubility Determination
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.
Methodology (Shake-Flask Method):
-
Sample Preparation: An excess amount of 4-oxobutanoic acid is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis:
-
The saturated solution is carefully separated from the undissolved solid by filtration or centrifugation.
-
The concentration of 4-oxobutanoic acid in the clear supernatant is determined using a suitable analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): A calibrated HPLC method can provide accurate quantification.
-
Titration: If 4-oxobutanoic acid is the only acidic or basic species present, its concentration can be determined by titration with a standardized base or acid.
-
Spectrophotometry: If the compound has a suitable chromophore or can be derivatized to produce one, UV-Vis spectrophotometry can be used.[12][13]
-
-
Spectroscopic Analysis
a) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei.
Methodology for ¹H and ¹³C NMR:
-
Sample Preparation: A small amount of 4-oxobutanoic acid (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., D₂O, CDCl₃) in an NMR tube. A small amount of a reference standard (e.g., TMS or DSS) may be added.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired. Key parameters to optimize include the number of scans, relaxation delay, and pulse sequence.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H spectrum, and the chemical shifts of the signals in the ¹³C spectrum are analyzed to confirm the structure of 4-oxobutanoic acid.[9][14]
b) Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: A dilute solution of 4-oxobutanoic acid is prepared in a suitable solvent (e.g., methanol, acetonitrile, water).
-
Data Acquisition: The solution is introduced into the ESI source of the mass spectrometer. Mass spectra are acquired in both positive and negative ion modes.
-
Data Analysis: In positive ion mode, the [M+H]⁺ or [M+Na]⁺ ions are typically observed. In negative ion mode, the [M-H]⁻ ion is expected. High-resolution mass spectrometry can be used to confirm the elemental composition.[3]
c) Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This provides information about the functional groups present.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of liquid 4-oxobutanoic acid is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups in 4-oxobutanoic acid, such as:
-
A broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹).
-
A C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).
-
A C=O stretch from the aldehyde (around 1720-1740 cm⁻¹).
-
A C-H stretch from the aldehyde (around 2820 and 2720 cm⁻¹).
-
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 4-oxobutanoic acid, an essential metabolite in neurochemistry. The provided data and experimental protocols are intended to serve as a valuable resource for researchers and professionals in the life sciences and drug development. Accurate characterization of this molecule is critical for advancing our understanding of GABA metabolism and related neurological disorders.
References
- 1. Succinic semialdehyde - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Determination of the GABA analogue succinic semialdehyde in urine and cerebrospinal fluid by dinitrophenylhydrazine derivatization and liquid chromatography-tandem mass spectrometry: application to SSADH deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An illustration of two pathways for GABA synthesis from glutamine [pfocr.wikipathways.org]
- 5. mdpi.com [mdpi.com]
- 6. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Succinate-semialdehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development [mdpi.com]
- 9. pure.au.dk [pure.au.dk]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. An Optimized Protocol for Peptide Mapping of Therapeutic Monoclonal Antibodies with Minimum Deamidation and Oxidation Artifacts [sigmaaldrich.com]
- 12. 4-(4-AMINOANILINO)-4-OXOBUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 13. P. aeruginosa Metabolome Database: succinate semialdehyde (PAMDB110048) [pseudomonas.umaryland.edu]
- 14. hmdb.ca [hmdb.ca]
